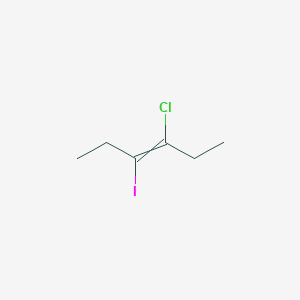
3-Chloro-4-iodohex-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-iodohex-3-ene is an organic compound with the molecular formula C6H10ClI It is a halogenated alkene, characterized by the presence of both chlorine and iodine atoms attached to a hexene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodohex-3-ene typically involves the halogenation of hex-3-ene. One common method is the addition of chlorine and iodine across the double bond of hex-3-ene. This can be achieved through the following steps:
Chlorination: Hex-3-ene is reacted with chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to form 3-chlorohex-3-ene.
Iodination: The 3-chlorohex-3-ene is then treated with iodine (I2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-4-iodohex-3-ene can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (chlorine and iodine) can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form hex-3-yne.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Formation of alkynes.
Oxidation: Formation of epoxides.
Reduction: Formation of alkanes.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-iodohex-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of halogenated compounds’ effects on biological systems.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-iodohex-3-ene involves its reactivity due to the presence of halogen atoms. The chlorine and iodine atoms make the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-4-bromohex-3-ene: Similar structure but with bromine instead of iodine.
3-Chloro-4-fluorohex-3-ene: Similar structure but with fluorine instead of iodine.
3-Bromo-4-iodohex-3-ene: Similar structure but with bromine instead of chlorine.
Uniqueness: 3-Chloro-4-iodohex-3-ene is unique due to the combination of chlorine and iodine atoms, which impart distinct reactivity patterns compared to other halogenated alkenes. The presence of iodine, in particular, makes it more reactive in nucleophilic substitution reactions due to the lower bond enthalpy of the C-I bond compared to C-Cl or C-Br bonds.
Eigenschaften
CAS-Nummer |
63318-17-2 |
|---|---|
Molekularformel |
C6H10ClI |
Molekulargewicht |
244.50 g/mol |
IUPAC-Name |
3-chloro-4-iodohex-3-ene |
InChI |
InChI=1S/C6H10ClI/c1-3-5(7)6(8)4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
QYMQVSHLKIKQIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(CC)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)
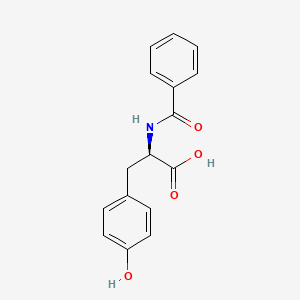
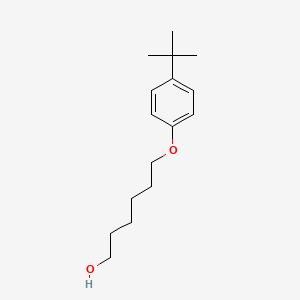
![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)
![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)
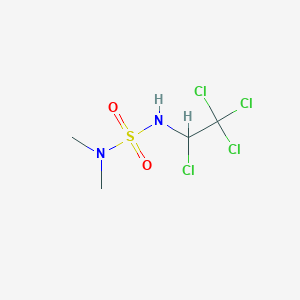
![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)

![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)
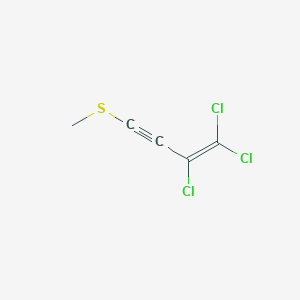
![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
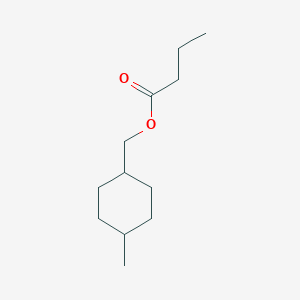

![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
